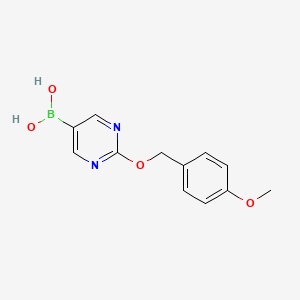

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid

Vue d'ensemble

Description

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C12H13BN2O4. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. The compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and stringent quality control measures are essential to produce the compound on an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.

Substitution Reactions:

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Synthetic Applications

1. Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The compound can act as a boron source, facilitating the coupling of various aryl halides with phenylboronic acids or other boron-containing reagents.

Case Study: Arylation of Pyrazolo[1,5-a]pyrimidin-5-one Derivatives

In a study published in RSC Advances, researchers demonstrated that this compound was successfully used to synthesize C3-arylated pyrazolo[1,5-a]pyrimidin-5-one derivatives. The yields ranged from 67% to 91%, indicating the effectiveness of this compound in producing biologically relevant structures .

| Reaction | Yield (%) | Comments |

|---|---|---|

| C3 Arylation with Phenylboronic Acid | 89% | High efficiency with electron-donating groups |

| C3 Arylation with Naphthylboronic Acid | 85% | Steric hindrance had minimal effect |

2. Drug Discovery

The compound's structural features make it a valuable building block in drug discovery. Boronic acids are known for their ability to interact with biological targets, making them significant in the development of therapeutic agents.

Case Study: Anti-inflammatory Activity

Research highlighted in Molecules identified that derivatives synthesized using this compound exhibited anti-inflammatory properties comparable to established drugs like Indomethacin. The synthesized compounds showed promising results in inhibiting inflammatory pathways, suggesting potential therapeutic applications .

Biological Applications

1. Proteasome Inhibition

Boronic acids have been studied for their role as proteasome inhibitors, which are crucial in treating diseases like multiple myeloma. The incorporation of this compound into drug candidates has shown enhanced potency against cancer cell lines due to its ability to disrupt protein degradation pathways .

2. Lipid Homeostasis Regulation

Another significant application is in the modulation of lipid metabolism. Compounds derived from this boronic acid have been investigated for their effects on lipid biosynthesis and regulation of sterol regulatory element-binding proteins (SREBPs), which are essential in lipid homeostasis .

Mécanisme D'action

The mechanism of action of 2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxyphenylboronic acid: Another boronic acid derivative used in similar cross-coupling reactions.

5-Bromo-2-(4-methoxybenzyloxy)pyrimidine: A brominated analog that can undergo similar substitution reactions.

Uniqueness

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid is unique due to its specific structure, which allows for selective reactions in organic synthesis. Its combination of a pyrimidine ring and a boronic acid group makes it particularly valuable in the synthesis of complex organic molecules .

Activité Biologique

2-(4-Methoxybenzyloxy)pyrimidine-5-boronic acid (CAS No. 1217500-72-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and various applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 260.054 g/mol. The structure features a pyrimidine ring substituted with a methoxybenzyloxy group and a boronic acid moiety, which plays a crucial role in its reactivity and biological activity.

Biological Mechanisms

1. Enzyme Inhibition:

Research indicates that compounds with boronic acid functionalities often act as enzyme inhibitors, particularly targeting serine proteases and other enzymes involved in metabolic pathways. The boronic acid group can form reversible covalent bonds with the active site serine residues of these enzymes, thus modulating their activity .

2. Anticancer Activity:

Pyrimidine derivatives have shown promise in anticancer applications. For instance, similar compounds have been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis, which is essential for the proliferation of cancer cells. In vitro studies have demonstrated that such inhibitors can induce apoptosis in cancer cell lines .

3. Antiviral Properties:

Recent studies have highlighted the potential of pyrimidine derivatives as antiviral agents. The mechanism often involves interference with viral replication processes by inhibiting specific viral enzymes, thereby reducing viral load in infected cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a study examining the effects of various pyrimidine derivatives on acute myelogenous leukemia (AML), this compound was tested alongside other compounds for its ability to induce differentiation in THP-1 cells. The results indicated that this compound exhibited an IC50 value significantly lower than standard treatments, suggesting enhanced efficacy .

Mechanism Exploration

The compound's mechanism was further elucidated through docking studies that revealed strong binding affinity towards DHODH, suggesting that the methoxy group enhances interaction with the enzyme's active site. This interaction was confirmed through kinetic assays showing competitive inhibition patterns .

Propriétés

IUPAC Name |

[2-[(4-methoxyphenyl)methoxy]pyrimidin-5-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BN2O4/c1-18-11-4-2-9(3-5-11)8-19-12-14-6-10(7-15-12)13(16)17/h2-7,16-17H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOPLKCYKQDZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OCC2=CC=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675125 | |

| Record name | {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-72-5 | |

| Record name | B-[2-[(4-Methoxyphenyl)methoxy]-5-pyrimidinyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(4-Methoxyphenyl)methoxy]pyrimidin-5-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.